molecular formula C12H14N2O B7450972 N,N-diethyl-5-ethynylnicotinamide

N,N-diethyl-5-ethynylnicotinamide

Cat. No. B7450972
M. Wt: 202.25 g/mol
InChI Key: HHBOTFVZKNPVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-5-ethynylnicotinamide (also known as DANA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medical research. DANA is a derivative of nicotinamide, a compound that is essential for the proper functioning of the human body.

Mechanism of Action

The mechanism of action of DANA involves the inhibition of NAD biosynthesis. NAD is a coenzyme that is essential for many cellular processes, including energy production, DNA repair, and cell signaling. DANA inhibits the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the biosynthesis of NAD. By inhibiting NAMPT, DANA reduces the levels of NAD in cells, which leads to the inhibition of various cellular processes that require NAD.
Biochemical and Physiological Effects
DANA has been shown to have several biochemical and physiological effects on cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. DANA has also been shown to reduce the levels of pro-inflammatory cytokines in cells, which reduces inflammation and oxidative stress. Additionally, DANA has been shown to increase the levels of autophagy in cells, which is a process that helps cells to remove damaged proteins and organelles.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DANA in lab experiments is its specificity towards NAMPT. DANA has been shown to inhibit NAMPT activity with high specificity, which reduces the risk of off-target effects. Additionally, DANA is relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of using DANA is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on DANA. One potential direction is to study the effects of DANA on other cellular processes that require NAD, such as DNA repair and cell signaling. Additionally, further research is needed to determine the optimal dosage and administration of DANA for its potential use in cancer and neurodegenerative disease treatment. Finally, the development of more soluble derivatives of DANA could improve its usefulness in lab experiments.
Conclusion
In conclusion, N,N-diethyl-5-ethynylnicotinamide (DANA) is a promising compound that has potential applications in various fields of scientific research. Its specificity towards NAMPT and ability to inhibit NAD biosynthesis make it a valuable tool for studying cellular processes and diseases. Further research is needed to fully understand the potential of DANA and its derivatives for medical and scientific applications.

Synthesis Methods

The synthesis of DANA involves the reaction of nicotinic acid with diethylamine and propargyl bromide. The reaction produces DANA as a yellow crystalline solid with a melting point of 123-125°C. The purity of the compound can be checked using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

DANA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DANA is in the field of cancer research. It has been shown to inhibit the growth of cancer cells by blocking the activity of nicotinamide adenine dinucleotide (NAD), a coenzyme that is essential for the survival of cancer cells. DANA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.

properties

IUPAC Name

N,N-diethyl-5-ethynylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-4-10-7-11(9-13-8-10)12(15)14(5-2)6-3/h1,7-9H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOTFVZKNPVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=CC(=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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